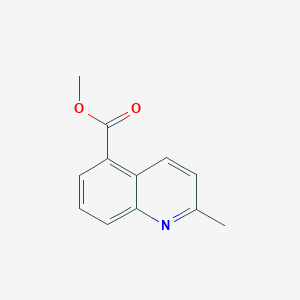![molecular formula C9H4F3NOS B13674271 2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde](/img/structure/B13674271.png)
2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a benzothiazole ring with an aldehyde functional group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde typically involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by formylation. This process can be carried out under mild conditions, often using a catalyst to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: 2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid.
Reduction: 2-(Trifluoromethyl)benzo[d]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)thiazole-5-carbaldehyde: Similar structure but lacks the benzene ring, resulting in different chemical properties.
2-(Difluoromethyl)benzo[d]thiazole-5-carbaldehyde: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness
2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the benzothiazole ring, which confer distinct electronic and steric properties. These features make it a valuable compound for designing new molecules with specific biological activities and chemical reactivities .
Propiedades
Fórmula molecular |
C9H4F3NOS |
|---|---|
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1,3-benzothiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H4F3NOS/c10-9(11,12)8-13-6-3-5(4-14)1-2-7(6)15-8/h1-4H |
Clave InChI |
VTNPTLLSQXGJRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C=O)N=C(S2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


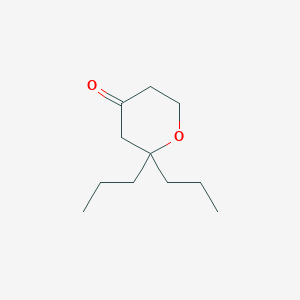
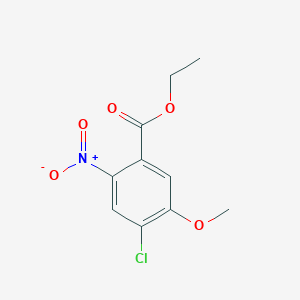
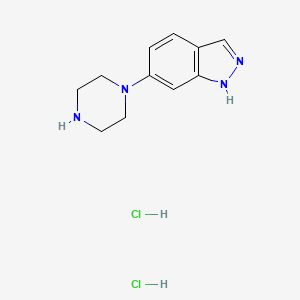
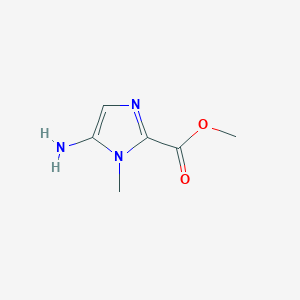
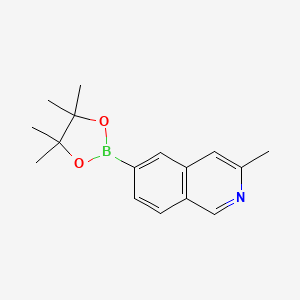
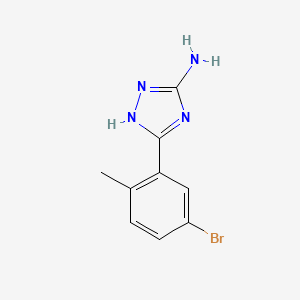
![Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674231.png)
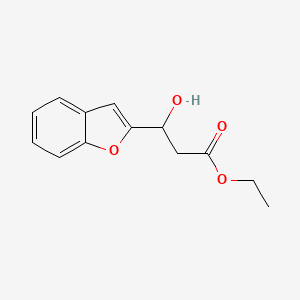
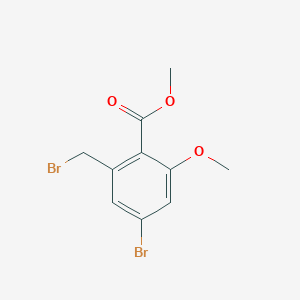
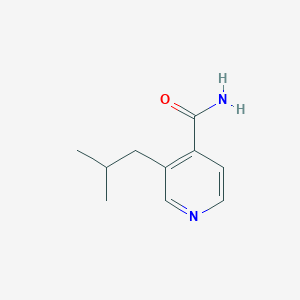
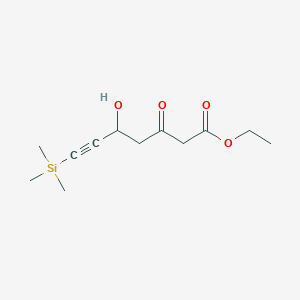
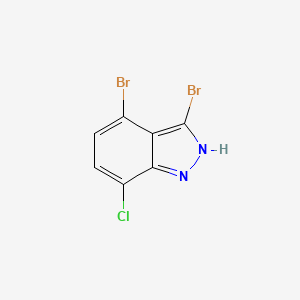
![Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13674273.png)
